![molecular formula C12H17NO2 B2887361 (1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol CAS No. 1820572-44-8](/img/structure/B2887361.png)
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol, also known as APHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APHC is a chiral molecule with two stereoisomers, (1R,2R)-APHC and (1S,2S)-APHC, but only (1R,2R)-APHC has been found to exhibit biological activity.
Scientific Research Applications
Molecular Recognition
Optically pure derivatives of cyclohexan-1-ol have been employed as chiral solvating agents for molecular recognition. A study demonstrated that optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained via simple chemical and bio-catalytic steps, was used for the discrimination of enantiomers of acids through NMR or fluorescence spectroscopy. This method facilitated the efficient detection of isomers for a variety of compounds, including α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, and allowed for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).
Enantioselective Synthesis
Cyclohexan-1-ol derivatives have also been used as chiral auxiliaries in the enantioselective synthesis of α-hydroxy acids. Specifically, (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and (1R,2R)-2-(4-phenylphenoxy)cyclohexan-1-ol were utilized for the first time as chiral auxiliaries in a study. The addition of alkylzinc chlorides to corresponding glyoxylates, followed by hydrolysis, provided (R)-α-hydroxy acids in high optical purities (Basavaiah & Krishna, 1995).
properties
IUPAC Name |
(1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYABGGPNZRG-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.